molecular formula C7H6F3NO B180405 (4-(Trifluoromethyl)pyridin-3-yl)methanol CAS No. 198401-76-2

(4-(Trifluoromethyl)pyridin-3-yl)methanol

Cat. No. B180405
M. Wt: 177.12 g/mol
InChI Key: WQRWBLLHQHAGBM-UHFFFAOYSA-N
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Description

“(4-(Trifluoromethyl)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H6F3NO . It is used in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1 .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as “(4-(Trifluoromethyl)pyridin-3-yl)methanol”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “(4-(Trifluoromethyl)pyridin-3-yl)methanol” consists of a pyridine ring with a trifluoromethyl group at the 4-position and a methanol group at the 3-position .


Chemical Reactions Analysis

Trifluoromethylpyridines, including “(4-(Trifluoromethyl)pyridin-3-yl)methanol”, are used in various chemical reactions. They are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

“(4-(Trifluoromethyl)pyridin-3-yl)methanol” is a colorless or white to off-white liquid or solid . Its molecular weight is 177.13 .

Scientific Research Applications

  • Corrosion Inhibition : A study by Ma et al. (2017) found that derivatives of pyridin-3-yl methanol, such as (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-yl)methanol, were effective corrosion inhibitors for mild steel in acidic media. Their computational chemistry studies indicated that these derivatives adsorb on mild steel surfaces, providing protective layers against corrosion Ma et al., 2017.

  • Catalysis in Organic Synthesis : Kermagoret and Braunstein (2008) synthesized nickel complexes using bidentate N,O-type ligands, including pyridin-2-yl methanol derivatives. These complexes were used as catalysts in the oligomerization of ethylene, demonstrating significant catalytic activity Kermagoret & Braunstein, 2008.

  • Coordination Chemistry : Research by Bourosh et al. (2018) involved synthesizing iron(II) bis-α-benzyldioximate complexes with 3- and 4-pyridine hemiacetals, including pyridin-3-yl methanol derivatives. These complexes were studied for their structure and physicochemical properties, contributing to the understanding of coordination compounds Bourosh et al., 2018.

  • Biocatalysis and Green Chemistry : Chen et al. (2021) used pyridin-2-yl methanol derivatives in a biocatalytic process for synthesizing S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a microreaction system. This method demonstrated a green and efficient approach to chemical synthesis Chen et al., 2021.

  • Pharmaceutical Intermediate Production : Ni et al. (2012) investigated the production of a chiral intermediate of the anti-allergic drug Betahistine, using carbonyl reductase-producing microorganisms. They optimized the biotransformation reaction for high yield and enantiomeric excess, showcasing the application in pharmaceutical manufacturing Ni et al., 2012.

Safety And Hazards

“(4-(Trifluoromethyl)pyridin-3-yl)methanol” is classified as a hazardous substance. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Trifluoromethylpyridines, including “(4-(Trifluoromethyl)pyridin-3-yl)methanol”, have found wide-ranging potential applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

[4-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)6-1-2-11-3-5(6)4-12/h1-3,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRWBLLHQHAGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596430
Record name [4-(Trifluoromethyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Trifluoromethyl)pyridin-3-yl)methanol

CAS RN

198401-76-2
Record name [4-(Trifluoromethyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of sodium borohydride (324 mg, 8.6 mmol) in methanol (20 mL) was added a solution of 4-(trifluoromethyl)pyridine-3-carbaldehyde (1.0 g, 5.7 mmol) in methanol (10 mL) at 0° C. The mixture was stirred for 1.5 hours at room temperature. The solvent was evaporated, water was added, and the mixture was extracted 3 times with ethyl acetate. The combined organic phases were washed with brine and dried over sodium sulfate. After evaporation of the solvent, [4-(trifluoromethyl)pyridin-3-yl)methanol was obtained as an oil (980 mg, 97% yield) and used in the next step without further purification.
Quantity
324 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
97%

Synthesis routes and methods II

Procedure details

A solution of 0.37 g (9.7 mmoles) of lithium aluminum hydride dissolved in 100 ml of THF was cooled to −50° C. Thereto was gradually added dropwise a solution of 2.0 g (9.8 mmoles) of methyl 4-trifluoromethylnicotinate dissolved in 30 ml of THF. The mixture was stirred at −50° C. for 3 hours to give rise to a reaction. After confirmation of the completion of the reaction, ethyl acetate was added, followed by stirring for a while. Water was added, followed by stirring for a while. The reaction mixture was filtered under vacuum. The filtrate was extracted with ethyl acetate. The resulting organic layer was washed with water and an aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate. The resulting solution was subjected to vacuum distillation to remove the solvent contained therein. The residue was purified by silica gel column chromatography (developing solvent: hexane-ethyl acetate mixed solvent) to obtain 0.6 g (yield: 35.3%) of (4-trifluoromethylpyridin-3-yl)-methanol as a yellow oily substance.
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a stirred suspension of LAH (0.64 g, 17.0 mmol) in THF (30 mL) at -78° C. was added dropwise methyl 4-trifluoromethylnicotinate (1.74 g, 8.48 mmol) in THF (20 mL). The mixture was stirred for 1 h then carefully quenched with aqueous NaHCO3 (80 mL) and extracted with CH2Cl2 (3×100 mL). The combined organic extracts were dried (Na2SO4) and concentrated in vacuo to give 3-hydroxymethyl-4-trifluoromethylpyridine as an oil (TLC: Rf = 0.35 (1:1 hexane:EtOAc)).
Name
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Trifluoromethyl)pyridin-3-yl)methanol
Reactant of Route 2
(4-(Trifluoromethyl)pyridin-3-yl)methanol
Reactant of Route 3
(4-(Trifluoromethyl)pyridin-3-yl)methanol
Reactant of Route 4
(4-(Trifluoromethyl)pyridin-3-yl)methanol
Reactant of Route 5
(4-(Trifluoromethyl)pyridin-3-yl)methanol
Reactant of Route 6
(4-(Trifluoromethyl)pyridin-3-yl)methanol

Citations

For This Compound
2
Citations
H Nakayama, T Koyanagi, H Kikugawa… - Journal of Pesticide …, 2012 - jstage.jst.go.jp
A certain number of aryl (4-substituted pyridin-3-yl) methyl carbamates and related compounds were synthesized, and their herbicidal activities against weeds and phytotoxicity against …
Number of citations: 1 www.jstage.jst.go.jp
中山仁志, 小柳徹, 菊川弘司, 佐野真喜子, 大野研… - 2012 - agriknowledge.affrc.go.jp
既存の除草剤とは異なる新たな作用機構をもつ水田用除草剤を創製することを目的に, アルコール部分で縮合環とピリジン環とがメチル基に置換した構造をとる種々の新規カルバミン酸エステル…
Number of citations: 3 agriknowledge.affrc.go.jp

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